Manganese-52
Description
Structure
2D Structure
Properties
CAS No. |
14092-99-0 |
|---|---|
Molecular Formula |
Mn |
Molecular Weight |
51.94556 g/mol |
IUPAC Name |
manganese-52 |
InChI |
InChI=1S/Mn/i1-3 |
InChI Key |
PWHULOQIROXLJO-OIOBTWANSA-N |
SMILES |
[Mn] |
Isomeric SMILES |
[52Mn] |
Canonical SMILES |
[Mn] |
Synonyms |
52Mn radioisotope Manganese-52 Mn-52 radioisotope |
Origin of Product |
United States |
Production and Radionuclide Separation Methodologies for Manganese 52
Cyclotron Production Pathways for Manganese-52 Synthesis
Cyclotrons are the principal means for producing ⁵²Mn due to their ability to accelerate charged particles, such as protons, to the required energies for efficient nuclear reactions. The selection of the nuclear reaction, target material, and irradiation parameters are all crucial for optimizing the yield and purity of the produced 52Mn.
Nuclear Reactions for this compound Generation (e.g., ⁵²Cr(p,n)⁵²Mn)
The most common and well-studied nuclear reaction for producing ⁵²Mn is the proton bombardment of a Chromium-52 (⁵²Cr) target. researchgate.netrsc.orgresearchgate.netthno.org This reaction, denoted as ⁵²Cr(p,n)⁵²Mn, involves a proton (p) striking a ⁵²Cr nucleus, which then emits a neutron (n) to become ⁵²Mn. researchgate.netrsc.orgresearchgate.netthno.org This reaction is favored because it can be achieved with low to medium energy protons (typically 10-20 MeV), which are accessible on many medical cyclotrons. researchgate.netrsc.orgresearchgate.net
The efficiency of this reaction is dependent on the proton beam energy, with the cross-section (a measure of the probability of the reaction occurring) being a key parameter. Studies have shown that the optimal energy range to maximize the yield of ⁵²Mn via the ⁵²Cr(p,n) reaction is between 10 and 20 MeV. researchgate.netrsc.orgresearchgate.net For instance, the maximum cross-section for the production of ⁵²gMn (the ground state of ⁵²Mn) has been measured to be approximately 90.8 ± 16.0 millibarns (mb) at a proton energy of 14.3 ± 0.8 MeV. researchgate.net
Other nuclear reactions have also been investigated for ⁵²Mn production, including those involving deuterons or alpha particles. arxiv.org For example, the natV(α,x)⁵²Mn reaction, primarily the ⁵¹V(α,3n)⁵²Mn reaction, has been studied. arxiv.org However, the proton-based reaction on chromium targets remains the most widely used due to its favorable production yields and the availability of suitable cyclotrons. researchgate.netmdpi.com
It is important to note that proton bombardment of chromium can also lead to the formation of the metastable state of ⁵²Mn, denoted as ⁵²mMn. rsc.orgresearchgate.net This isomer has a much shorter half-life (21.1 minutes) and decays to the ground state, ⁵²gMn. rsc.orgsnmjournals.org Therefore, after a sufficient decay period, the produced activity is predominantly from ⁵²gMn.
| Reaction | Particle | Target | Product | Optimal Energy Range (MeV) |
| ⁵²Cr(p,n)⁵²Mn | Proton | Chromium-52 | This compound | 10 - 20 rsc.orgresearchgate.net |
| natV(α,x)⁵²Mn | Alpha | Natural Vanadium | This compound | ~30 - 48 arxiv.org |
Target Material Science and Engineering for Optimized Production
The choice and design of the target material are critical for the successful and efficient production of ⁵²Mn. The target must be able to withstand the intense heat generated by the cyclotron beam while providing a high density of the desired ⁵²Cr isotope.
Natural chromium is an appealing target material due to its relatively low cost and high natural abundance of ⁵²Cr (83.79%). rsc.orgresearchgate.netresearchgate.net It is available in various forms, including foils, powders, and discs. rsc.orgthno.orgresearchgate.netuab.edu The use of natural chromium targets has been demonstrated to be a viable and inexpensive option for producing ⁵²Mn. researchgate.netarxiv.orguab.edu
However, the presence of other stable chromium isotopes in natural chromium (⁵⁰Cr, ⁵³Cr, and ⁵⁴Cr) can lead to the co-production of undesirable radionuclide impurities. researchgate.netnih.govdigitellinc.com The most significant of these is Manganese-54 (⁵⁴Mn), a long-lived radioisotope (half-life of 312 days), which is produced via the ⁵⁴Cr(p,n)⁵⁴Mn reaction. rsc.orgresearchgate.netsnmjournals.org Other potential impurities include Chromium-51 (⁵¹Cr). digitellinc.comsnmjournals.org While these impurities are produced in smaller quantities, their presence can impact the radionuclidic purity of the final ⁵²Mn product. arxiv.org
To overcome the issue of radionuclidic impurities, particularly the co-production of ⁵⁴Mn, highly enriched ⁵²Cr targets are used. rsc.orgresearchgate.netnih.gov By using a target material with a very high percentage of ⁵²Cr (e.g., >98%), the production of ⁵⁴Mn and other isotopic impurities is significantly reduced, leading to a much higher purity ⁵²Mn product. arxiv.orgnih.gov The use of enriched ⁵²Cr targets is considered the optimal approach for producing high-purity ⁵²Mn suitable for potential clinical applications. arxiv.orgnih.gov
Despite the clear advantage in terms of purity, the high cost of enriched ⁵²Cr material necessitates the development of efficient target recycling and recovery processes to make its use more cost-effective. arxiv.orgresearchgate.netlibrary.wales Research is ongoing to develop robust and recyclable enriched chromium targets. researchgate.net
Several techniques are employed to fabricate chromium targets suitable for cyclotron irradiation. The choice of technique depends on factors such as the form of the starting material (powder or foil), the desired target thickness, and the need for efficient cooling during irradiation.
Pressed Powder Pellets: A common and straightforward method involves pressing chromium powder into a solid pellet. researchgate.netresearchgate.netuab.edusnmjournals.org This technique allows for the use of both natural and enriched chromium powders. The powder is typically pressed at high pressure to form a dense pellet, which can then be placed in a target holder for irradiation. snmjournals.org For example, natural chromium powder has been pressed into pellets of about 0.5 mm thickness. snmjournals.org
Electroplating: Electroplating is another method used to create a thin, uniform layer of chromium onto a backing material, which often serves as a heat sink. rsc.orgresearchgate.netresearchgate.net This technique is particularly useful for creating targets that can be efficiently cooled during high-current irradiations. Both natural and enriched chromium can be electroplated. researchgate.net Electroplated Cr(III) has been identified as a promising configuration for a recyclable target. researchgate.netlibrary.wales
Spark Plasma Sintering (SPS): Spark Plasma Sintering (SPS) is a more advanced technique used to produce robust and dense metallic targets. nih.gov SPS uses a pulsed direct current and pressure to rapidly sinter powders, resulting in targets with good thermal conductivity. nih.govresearchgate.netmdpi.com This method has been successfully used to manufacture both natural and ⁵²Cr-enriched targets bonded to a backing material, demonstrating good performance under irradiation. nih.gov
| Technique | Description | Advantages | Disadvantages |
| Pressed Powder Pellets | Compacting Cr powder under high pressure. snmjournals.org | Simple, suitable for powders. researchgate.netuab.edu | May have lower density and thermal conductivity. |
| Electroplating | Depositing a thin layer of Cr onto a substrate. rsc.orgresearchgate.net | Good for thin, uniform targets; good cooling. researchgate.net | Can be a more complex process. |
| Spark Plasma Sintering (SPS) | Rapid sintering of powder using pulsed current and pressure. nih.govresearchgate.net | Produces robust, dense targets with good thermal properties. nih.gov | Requires specialized equipment. |
Enriched Chromium Target Development and Optimization
Cyclotron Beam Parameters and Irradiation Optimization Strategies
Optimizing the cyclotron beam parameters is essential for maximizing the yield of ⁵²Mn while minimizing the production of impurities and ensuring the integrity of the target. Key parameters that are carefully controlled include beam energy, beam current, and irradiation time. researchgate.netnih.gov
The proton beam energy is a critical factor, as the cross-section for the ⁵²Cr(p,n)⁵²Mn reaction is highly energy-dependent. researchgate.netrsc.orgresearchgate.net Irradiating the target within the optimal energy window of 10-20 MeV maximizes the production of ⁵²Mn. rsc.orgresearchgate.net Using proton beam energies below 16 MeV with enriched ⁵²Cr targets has been shown to yield ⁵²Mn with very high radionuclide purity. nih.gov For example, irradiations have been performed at 12.5 MeV and 16 MeV. researchgate.netsnmjournals.orgnih.gov
The beam current determines the number of protons hitting the target per unit time. Higher beam currents can lead to higher production yields but also generate more heat in the target. thno.org Therefore, the beam current must be carefully chosen based on the thermal properties of the target and the efficiency of the cooling system. Beam currents used for ⁵²Mn production have ranged from a few microamperes (µA) up to 30 µA. thno.orgnih.govdigitellinc.com
The irradiation time is another important parameter that influences the total activity of ⁵²Mn produced. researchgate.net Longer irradiation times lead to higher yields, up to a point of saturation. The duration of irradiation is often determined by the desired amount of ⁵²Mn and the production schedule. Irradiation times can range from 45 minutes to several hours. nih.govdigitellinc.com For instance, an enriched ⁵²Cr target was irradiated at 14.2 µA for 45 minutes to produce 127 MBq of ⁵²Mn. nih.gov
Impurity Profiles and Contaminant Mitigation Strategies during Production
The production of this compound (⁵²Mn) through the irradiation of natural chromium (natCr) targets inevitably leads to the co-production of various impurities. nih.gov The primary radionuclidic impurity of concern is Manganese-54 (⁵⁴Mn), which has a long half-life of 312 days. nih.govdigitellinc.com The production of ⁵⁴Mn occurs via the ⁵⁴Cr(p,n) reaction and its presence can range from 0.1% to 0.4% of the ⁵²Mn activity. nih.gov Other potential radionuclidic impurities include Chromium-51 (⁵¹Cr) and Vanadium isotopes (⁴⁸V, ⁴⁹V), though these can be separated chemically. researchgate.net The use of enriched ⁵²Cr targets can eliminate the formation of ⁵⁴Mn. nih.gov
Common metallic impurities found in ⁵²Mn productions include iron, cobalt, copper, and zinc. researchgate.net These impurities can originate from the chromium target material itself, the reagents used during processing, or the Havar alloy foil of the target window. researchgate.netmdpi.com For instance, trace metal analysis has revealed the presence of these elements in the final ⁵²Mn product. nih.gov Mitigation strategies for these chemical impurities often involve purification of reagents, such as the distillation of ethanol (B145695) to produce metal-free ethanol. nih.gov
The choice of target material and its purity are critical in minimizing contaminants. While natural chromium is an inexpensive option, the use of highly enriched ⁵²Cr targets is a key strategy to achieve high radionuclide purity by preventing the formation of long-lived contaminants like ⁵⁴Mn. nih.govarxiv.org
Table 1: Common Impurities in ⁵²Mn Production from Natural Chromium Targets
| Impurity Type | Specific Contaminants | Mitigation Strategies |
|---|---|---|
| Radionuclidic | ⁵⁴Mn nih.govdigitellinc.com | Use of enriched ⁵²Cr targets nih.gov |
| ⁵¹Cr researchgate.net | Chemical separation researchgate.net | |
| ⁴⁸V, ⁴⁹V researchgate.net | Chemical separation researchgate.net | |
| Metallic | Iron researchgate.net | High-purity target material, purification of reagents nih.gov |
| Cobalt researchgate.net | High-purity target material, purification of reagents nih.gov | |
| Copper researchgate.net | High-purity target material, purification of reagents nih.gov | |
| Zinc researchgate.net | High-purity target material, purification of reagents nih.gov |
Radiochemical Separation and Purification Techniques
Ion Exchange Chromatography Approaches (e.g., Anion Exchange, Cation Exchange)
Ion exchange chromatography is a cornerstone technique for the separation and purification of ⁵²Mn from the bulk chromium target material. unife.it This method relies on the differential affinity of manganese and chromium ions for a stationary resin phase under specific chemical conditions. nih.gov
A widely employed method involves strong anion exchange chromatography. nih.gov In this approach, the dissolved chromium target, containing ⁵²Mn, is loaded onto an anion exchange resin, such as AG 1-X8, in a semi-organic mobile phase, typically a mixture of ethanol and hydrochloric acid (e.g., 97:3 v:v ethanol:HCl). nih.gov Under these conditions, manganese forms anionic chloride complexes that are retained by the resin, while the hydrated Cr³⁺ ions pass through. nih.gov The trapped ⁵²Mn is then eluted from the resin using an aqueous solution of hydrochloric acid, often around 6 M HCl. nih.gov This trap-and-release procedure can be repeated multiple times to enhance the separation factor from chromium. nih.gov
Some protocols utilize a combination of anion and cation exchange resins to improve purification. For instance, after an initial separation on an anion exchange resin, the eluate containing ⁵²Mn can be loaded onto a cation exchange resin, like AG50W-X4. Subsequent washing and elution steps with varying concentrations of HCl can further purify the ⁵²Mn. nih.gov This dual-resin approach can significantly reduce chromium content in the final product to parts-per-billion levels. The choice of resin is critical, with AG 1-X8 being a frequently used strong anion exchange resin. researchgate.net
Development of Semi-Automated and Automated Separation Systems
To improve the efficiency, safety, and reproducibility of ⁵²Mn separation, semi-automated and automated systems have been developed. digitellinc.comunife.it These systems often utilize modules for target dissolution, column loading, washing, and elution, minimizing manual intervention and radiation exposure to personnel. nih.govresearchgate.net
Research has demonstrated the effectiveness of semi-automated systems that employ a series of two or three columns packed with anion exchange resin (e.g., AG1-X8). digitellinc.com These systems have shown high recovery yields of ⁵²Mn, with a two-column system achieving an average recovery of 79.7 ± 6.2% and a three-column system yielding 70.8 ± 3.3%. digitellinc.com Automated processes based on anion and cation exchange resins have also been successfully applied to both natural and enriched chromium targets, achieving manganese recovery yields of 75 ± 5% and approximately 78%, respectively. nih.gov The development of cassette-based modular units further facilitates the automation of the separation process. unife.it These automated systems not only enhance safety and efficiency but also contribute to achieving high recovery yields of up to 94.5 ± 2.2%. researchgate.netresearchgate.net
Optimization of Solvent Systems and Elution Protocols
The optimization of solvent systems and elution protocols is crucial for achieving efficient separation of ⁵²Mn from chromium. unife.it A key finding is the enhanced formation of anionic manganese chloride complexes in non-aqueous or semi-aqueous environments, which is exploited in anion exchange chromatography. nih.gov
A commonly used solvent system for loading the target solution onto an anion exchange resin is a mixture of ethanol and hydrochloric acid, with a high ethanol concentration (e.g., >97%) being ideal for trapping ⁵²Mn. nih.gov The concentration of HCl in this loading solution is also a critical parameter, with studies exploring various concentrations. researchgate.net For elution, a switch to a fully aqueous solution is employed to release the ⁵²Mn from the resin. nih.gov Hydrochloric acid at concentrations around 6 M is frequently used for this purpose. nih.gov Some procedures utilize a lower concentration of 0.1 M HCl for elution. digitellinc.com
Protocols have been developed that involve multiple "trap-and-release" cycles, where the eluted ⁵²Mn is redissolved in the ethanol-HCl mixture and passed through a fresh column to achieve a higher degree of purification. nih.gov The optimization of these solvent systems and elution steps has led to separation factors for chromium in the order of 10⁶. nih.gov
Rigorous Assessment of Radiochemical Purity and Yield
A thorough assessment of radiochemical purity and yield is essential to ensure the quality of the produced ⁵²Mn for its intended applications. nih.govunife.itosti.gov The radiochemical yield is typically determined by measuring the activity of ⁵²Mn in the final product and comparing it to the initial activity produced during irradiation. digitellinc.com
Gamma spectroscopy using a high-purity germanium (HPGe) detector is the standard method for determining the radionuclidic purity of the final ⁵²Mn solution. nih.gov This technique allows for the identification and quantification of any co-produced radioactive impurities, such as ⁵⁴Mn. nih.gov The radiochemical purity, which refers to the fraction of the total radioactivity in the desired chemical form, is often assessed using techniques like instant thin-layer chromatography (iTLC). osti.govresearchgate.net For example, in the synthesis of [⁵²Mn]Mn(oxinate)₂, iTLC was used to determine a radiochemical yield and purity of 69 ± 20%. researchgate.net
The recovery efficiency of the separation process is a key metric. Studies have reported ⁵²Mn recovery efficiencies of 62 ± 14% using a strong anion exchange chromatography method. nih.gov Automated systems have demonstrated recovery yields ranging from 70.8 ± 3.3% to 94.5 ± 2.2%, depending on the specific configuration. digitellinc.comresearchgate.net
Methodologies for Specific Activity Determination and Enhancement
The specific activity of ⁵²Mn, defined as the amount of radioactivity per unit mass of manganese, is a critical parameter, especially for applications involving the labeling of biomolecules. nih.gov High specific activity is required to ensure that the labeling process is efficient and that the biological system is not perturbed by an excess of non-radioactive manganese. nih.gov
A common method for determining the effective or apparent specific activity is through titration with a chelating agent, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). nih.govresearchgate.net In this method, the ⁵²Mn solution is reacted with varying concentrations of the chelator, and the amount of complexed ⁵²Mn is measured. researchgate.net This allows for the calculation of the specific activity, with reported values reaching up to 2 GBq/μmol. nih.gov
Enhancing the specific activity primarily involves minimizing the amount of stable manganese and other competing metal impurities in the final product. nih.gov This can be achieved through the use of high-purity target materials and reagents, as well as highly efficient purification methods that effectively remove these contaminants. nih.gov Trace metal analysis using techniques like microwave plasma atomic emission spectrometry (MP-AES) is employed to quantify the levels of metallic impurities that could compete with ⁵²Mn for chelation. nih.gov
Radiochemistry and Chelation of Manganese 52 for Molecular Research
Ligand Design Principles for Manganese-52 Complexation
The successful application of ⁵²Mn in molecular imaging hinges on the design of chelators that can securely bind the Mn(II) ion and prevent its release in vivo. The design of such ligands is governed by several key principles of coordination chemistry.
A primary consideration is the hard and soft acid-base (HSAB) theory. Mn(II) is classified as a hard acid, meaning it preferentially forms stable complexes with hard donor atoms like oxygen and nitrogen. nih.gov Therefore, effective chelators for Mn(II) typically feature these donor atoms in their structure.
The thermodynamic stability and kinetic inertness of the resulting manganese complex are paramount. nih.govacs.org High-spin Mn(II) complexes lack ligand field stabilization energy (LFSE), which can render them kinetically labile and less stable compared to other divalent first-row transition metal complexes. nih.gov To overcome this, chelators must be designed to form highly inert complexes to prevent the in vivo release of the radiometal before imaging is complete. nih.govacs.org Macrocyclic chelators are often favored over acyclic ones because they can form complexes with exceptionally high thermodynamic and kinetic stability. researchgate.net
The coordination number and geometry of the Mn(II) ion also play a crucial role. While a coordination number of six is common, studies suggest that a coordination number of eight can be more prevalent for Mn(II) than previously assumed, with hepta- and octadentate ligands generally forming the most stable complexes. researchgate.net The rigidity of the chelator's structure can also influence stability; for instance, incorporating cyclohexyl units into an 18-membered macrocyclic backbone has been shown to increase both thermodynamic stability and kinetic inertness. acs.org
Finally, for the development of redox-responsive imaging agents, the electrochemical properties of the Mn(II)/Mn(III) pair are an important consideration. acs.org The design of the chelator can influence the ease of oxidation of Mn(II) to Mn(III), which can be exploited for developing agents that respond to changes in the biological redox environment. acs.org
Development of Chelating Agents for this compound Radiopharmaceuticals
The development of effective chelating agents is a cornerstone of creating ⁵²Mn-based radiopharmaceuticals. These chelators must form stable complexes with ⁵²Mn under mild conditions suitable for radiolabeling sensitive biomolecules. Research has explored a variety of chelator architectures, from well-established macrocycles to novel acyclic structures.
Macrocyclic chelators are widely investigated for their ability to form highly stable and kinetically inert metal complexes. researchgate.net Several commercially available and novel macrocyclic ligands have been evaluated for their efficiency in chelating ⁵²Mn.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is considered a "gold standard" chelator in radiopharmaceutical chemistry. nih.gov Studies have shown that DOTA and its derivatives can be successfully labeled with ⁵²Mn, forming stable complexes. nih.govnih.gov For example, [⁵²Mn]Mn(DOTA)²⁻ has demonstrated stability in mouse serum for up to 5 days. nih.gov The kinetic inertness of the [Mn(dota)]²⁻ complex is notably high, highlighting its potential for in vivo applications. researchgate.net
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and its analogues have also proven to be efficient chelators for Mn(II). ymaws.com NOTA has been shown to readily label with ⁵²Mn with high radiochemical purity under various conditions. nih.gov
TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid) is another macrocyclic chelator that has been assessed for ⁵²Mn complexation. nih.gov
DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) and its derivatives, like Oxo-DO3A , are also suitable chelators for ⁵²Mn. nih.gov They can be radiolabeled under mild conditions with high molar activity and have shown both in vitro and in vivo stability. nih.gov Oxo-DOTA has emerged as a promising candidate due to its efficient labeling at pH 7 without the need for heating. ymaws.com
Porphyrins , a class of pyrrole-based macrocycles, have also been explored for ⁵²Mn chelation. chemrxiv.orgnih.gov Microwave-assisted synthesis has enabled the rapid and efficient production of ⁵²Mn-porphyrin complexes with high radiochemical yields. chemrxiv.orgnih.govmdpi.com
The table below summarizes the performance of some macrocyclic chelators in ⁵²Mn labeling.
| Chelator | pH | Temperature (°C) | Time (min) | Radiochemical Purity (%) | Reference |
| DOTA-SCN | 5.5 | 60 | 15 | >99 | nih.gov |
| NOTA | 5 & 7 | Room Temp | - | >96 | nih.govymaws.com |
| DOTA | 5 & 7 | Room Temp | - | >96 | nih.gov |
| DO3A | 5 & 7 | Room Temp | - | >96 | nih.gov |
| Oxo-DO3A | 5 & 7 | Room Temp | - | >96 | nih.gov |
| Porphyrins (MW) | Neutral | 165 | 60 | >95 | chemrxiv.orgnih.govmdpi.com |
While macrocycles are prevalent, research into acyclic and other chelator structures for ⁵²Mn continues, aiming for ligands that offer rapid complexation under mild conditions.
Bispidine-type ligands represent a class of cage-like structures that can be tailored for selective metal complexation. Studies have shown that manganese(II) complexes with bispidine ligands can exhibit modest thermodynamic stability but unprecedented kinetic inertness, which is highly desirable for in vivo applications.
Pyridinophane-based macrocycles , such as PYAN and CHXPYAN, have been investigated for Mn(II) complexation. nih.gov The more rigid CHXPYAN was found to form a more thermodynamically stable and kinetically inert complex with Mn(II) compared to its more flexible counterpart, PYAN, demonstrating the importance of ligand rigidity. nih.govacs.org
Desferrioxamine (DFO) , a linear hydroxamate-based siderophore, has also been evaluated for ⁵²Mn chelation. nih.gov While traditionally used for iron and zirconium chelation, its potential for manganese is also being explored. science.gov
DTPA (diethylenetriaminepentaacetic acid) is a well-known acyclic chelator that typically forms complexes with good efficiency. thno.org Its derivatives are often used in the development of radiopharmaceuticals. mdpi.com
For targeted molecular imaging, chelators must be modified to become bifunctional. A bifunctional chelator (BFC) contains both a strong metal-binding site and a reactive functional group for covalent attachment to a biomolecule, such as a peptide or antibody. researchgate.netscience.govmdpi.com
The synthesis of BFCs is a critical step in developing targeted radiopharmaceuticals. The linker group must not interfere with either the metal chelation or the biological activity of the targeting molecule. Common reactive groups used for conjugation include primary amines, carboxylic acids, and isothiocyanates. mdpi.com
Examples of bifunctional chelator synthesis for ⁵²Mn include:
DOTA-SCN : The S-2-(4-Isothiocyanatobenzyl) derivative of DOTA has been successfully labeled with ⁵²Mn, providing a reactive group for conjugation to biomolecules. nih.gov
Porphyrin Derivatives : Isothiocyanate-functionalized porphyrins have been synthesized to allow for conjugation while maintaining the ability to chelate manganese. nih.gov
AAZTA Derivatives : The heptadentate ligand AAZTA has been functionalized to create derivatives suitable for conjugation with peptides for PET imaging with radiometals like ⁶⁸Ga, and this platform holds potential for ⁵²Mn as well. core.ac.uk
The design of these BFCs is often a multi-step process involving the protection of reactive groups during the synthesis of the chelating moiety, followed by deprotection and conjugation to the biomolecule. nih.gov The ultimate goal is to create a stable, targeted radiopharmaceutical that can be labeled efficiently with ⁵²Mn. uab.eduymaws.commdpi.comclinmedjournals.org
Acyclic and Other Chelator Architectures (e.g., Bispidine, Pyridinophane, DFO)
Radiosynthesis and Radiolabeling Strategies
The successful preparation of ⁵²Mn-based radiopharmaceuticals relies on efficient radiosynthesis and radiolabeling procedures. This involves the production of high-purity ⁵²Mn and the optimization of the chelation reaction to achieve high radiochemical yields under conditions that preserve the integrity of the chelator and any conjugated biomolecule.
The efficiency of the radiolabeling reaction is highly dependent on several key parameters. Optimizing these conditions is crucial for achieving high radiochemical purity and molar activity.
pH : The pH of the reaction medium is a critical factor. For many chelators, including DOTA, NOTA, and DO3A derivatives, labeling with ⁵²Mn proceeds efficiently at a pH between 5 and 7. nih.govymaws.com For instance, [⁵²Mn]Mn-DOTA-SCN was successfully synthesized at pH 5.5. nih.gov The pH can influence the protonation state of the chelator's donor atoms, thereby affecting its ability to coordinate the Mn(II) ion. Some synthetic protocols for nanoparticles have shown that acidic conditions (pH ~2.2) can lead to higher incorporation of manganese compared to less acidic conditions (pH ~4.2). csic.es
Temperature : While some ⁵²Mn labeling reactions proceed efficiently at room temperature, others require heating to achieve optimal yields and reaction times. nih.govymaws.com For example, labeling DOTA-SCN was performed at 60°C. nih.gov In contrast, microwave-assisted synthesis of ⁵²Mn-porphyrins required temperatures as high as 165°C to achieve >95% radiochemical yield in one hour, whereas conventional heating at 70°C resulted in much lower yields even after extended periods. chemrxiv.orgnih.govmdpi.com The choice of temperature often depends on the kinetic lability of the chelator and the thermal stability of the biomolecule it may be conjugated to.
Buffer Systems : The choice of buffer can also impact labeling efficiency. Ammonium (B1175870) acetate (B1210297) is a commonly used buffer in radiolabeling reactions. nih.gov For example, 0.5 M ammonium acetate buffer at pH 7-7.5 has been identified as optimal for certain radiolabeling reactions. science.gov The buffer must be of high purity and free of competing metal ions that could saturate the chelator. snmjournals.org
The following table provides examples of optimized reaction conditions for the radiolabeling of various chelators with different radiometals, which can inform strategies for ⁵²Mn.
| Chelator System | Radiometal | Buffer | pH | Temperature (°C) | Time | Reference |
| DOTA-SCN | ⁵²Mn | - | 5.5 | 60 | 15 min | nih.gov |
| Porphyrins | ⁵²Mn | Acetate | Neutral | 165 (MW) | 1 hr | chemrxiv.orgnih.gov |
| Oxinate | ⁵²Mn | Ammonium Acetate | 7 | 50 | 15 min | nih.gov |
| DOTATATE | ²¹³Bi | - | - | - | - | science.gov |
| PSMA-p-TBSB | ¹²³I | - | 5-6 | Room Temp | 5 min | mdpi.com |
Optimization of these parameters is a key step in developing robust and reproducible methods for the production of ⁵²Mn-radiopharmaceuticals for preclinical and potentially clinical research.
Evaluation of Radiochemical Yield and Labeling Efficiency
The efficiency with which ⁵²Mn is incorporated into a chelator is a critical parameter in the development of ⁵²Mn-based radiopharmaceuticals. This is typically quantified by the radiochemical yield (RCY) or labeling efficiency (LE). Various chelators have been investigated for their ability to complex ⁵²Mn under different conditions.
Microwave-assisted synthesis has been shown to significantly improve radiochemical yields and reduce reaction times for the formation of ⁵²Mn-porphyrin complexes. chemrxiv.orgchemrxiv.orgnih.gov For instance, microwave radiosynthesis of several porphyrins with [⁵²Mn]MnCl₂ resulted in over 95% RCY in just one hour. chemrxiv.orgnih.gov In contrast, conventional heating at 70°C for the same duration yielded much lower RCYs, ranging from 0% to 25%. chemrxiv.orgnih.gov Even after 24 hours, most porphyrins did not achieve complete radiolabeling with conventional heating. chemrxiv.org The concentration of the porphyrin ligand can also influence the RCY. For porphyrin 3, increasing the concentration from 0.6 mM to 0.7 mM in the microwave method increased the RCY from 85.2 ± 7.3% to 94.7 ± 1.8%. kcl.ac.uk
Macrocyclic chelators are also widely explored for ⁵²Mn complexation. Studies have shown that chelators like NOTA, DO3A, DOTA, and Oxo-DO3A can be readily radiolabeled with ⁵²Mn, achieving over 96% radiochemical purity under various conditions. nih.gov The bifunctional chelator p-SCN-Bn-Oxo-DO3A, when conjugated to the antibody trastuzumab, was labeled with ⁵²Mn at 37°C within 30 minutes, resulting in a radiochemical yield of 90 ± 1.5%. nih.govosti.govspringermedizin.de In comparison, DOTA and PCTA immunoconjugates showed lower RCYs of less than 50 ± 2.5% under similar conditions. nih.govosti.govspringermedizin.de
The labeling efficiency of liposomes and cells with ⁵²Mn has also been investigated. Several ⁵²Mn-porphyrins have demonstrated high labeling efficiencies for liposomes, ranging from 75% to 86%. chemrxiv.orgchemrxiv.orgnih.gov The lipophilic porphyrins ⁵²Mn-(1), ⁵²Mn-(2), and ⁵²Mn-(3) showed the highest liposome (B1194612) labeling efficiencies of 78.4 ± 3.0%, 85.5 ± 1.8%, and 73.6 ± 7.1%, respectively. nih.gov In direct cell labeling experiments with MDA-MB-231 cancer cells, [⁵²Mn]Mn-oxine demonstrated a labeling efficiency of 41.8 ± 2.0%, while two ⁵²Mn-porphyrins, ⁵²Mn-(1) and ⁵²Mn-(2), showed lower efficiencies of 10.3 ± 7.3% and 12.0 ± 0.6%, respectively. nih.govchemrxiv.org
Table 1: Radiochemical Yield (RCY) and Labeling Efficiency (LE) of Various ⁵²Mn Complexes
| Chelator/Complex | Method/Conditions | Radiochemical Yield (RCY) / Labeling Efficiency (LE) | Reference(s) |
|---|---|---|---|
| Porphyrins (various) | Microwave Synthesis (1 hr) | >95% RCY | chemrxiv.orgnih.gov |
| Porphyrins (various) | Conventional Heating (70°C, 1 hr) | 0-25% RCY | chemrxiv.orgnih.gov |
| Porphyrin 3 | Microwave (0.6 mM) | 85.2 ± 7.3% RCY | kcl.ac.uk |
| Porphyrin 3 | Microwave (0.7 mM) | 94.7 ± 1.8% RCY | kcl.ac.uk |
| NOTA, DO3A, DOTA, Oxo-DO3A | Various | >96% Radiochemical Purity | nih.gov |
| Trastuzumab-Oxo-DO3A | 37°C, 30 min | 90 ± 1.5% RCY | nih.govosti.govspringermedizin.de |
| Trastuzumab-DOTA/PCTA | 37°C, 30 min | <50 ± 2.5% RCY | nih.govosti.govspringermedizin.de |
| Liposomes with ⁵²Mn-porphyrins | - | 75-86% LE | chemrxiv.orgchemrxiv.orgnih.gov |
| [⁵²Mn]Mn-oxine | MDA-MB-231 cells, 30 min | 41.8 ± 2.0% LE | nih.govchemrxiv.org |
| ⁵²Mn-(1) (porphyrin) | MDA-MB-231 cells, 30 min | 10.3 ± 7.3% LE | nih.govchemrxiv.org |
| ⁵²Mn-(2) (porphyrin) | MDA-MB-231 cells, 30 min | 12.0 ± 0.6% LE | nih.govchemrxiv.org |
In Vitro and In Vivo Stability of this compound Radiocomplexes
For a ⁵²Mn radiopharmaceutical to be effective, the radiometal must remain tightly bound to its chelator under physiological conditions to prevent unwanted accumulation in non-target tissues. The stability of these radiocomplexes is assessed through in vitro studies, such as in serum, and by investigating their resistance to transchelation and demetalation.
The stability of ⁵²Mn radiocomplexes in serum is a crucial indicator of their potential in vivo behavior. Several studies have demonstrated the high serum stability of various ⁵²Mn complexes. For example, manganese radiocomplexes of Oxo-DO3A, DOTA, and DO3A remained stable in vitro for up to 5 days. nih.gov Similarly, [⁵²Mn]Mn-Oxo-DO3A-trastuzumab showed over 95% intact complex after incubation in mouse serum for more than 5 days. nih.govosti.govspringermedizin.de
The macrocyclic complexes [⁵²Mn]Mn-PYAN and [⁵²Mn]Mn-CHXPYAN also exhibited good stability in both human and mouse serum. nih.govacs.orgnih.gov After 5 days of incubation, [⁵²Mn]Mn-CHXPYAN remained 98.04 ± 0.18% intact in human serum and 96.31 ± 1.34% in mouse serum. nih.gov [⁵²Mn]Mn-PYAN was 92.78 ± 1.22% intact in human serum and showed slightly lower stability in mouse serum at 90.67 ± 1.12% after 5 days. nih.gov In contrast, some porphyrin-based complexes have shown lower stability. For example, [⁵²Mn]Mn-(1) appeared to be unstable in human serum, with approximately 75% of the radioactivity associated with serum proteins after 24 hours, although this method could not distinguish between transchelation and protein binding. chemrxiv.org
Table 2: Serum Stability of Selected ⁵²Mn Radiocomplexes
| Radiocomplex | Serum Type | Incubation Time | % Intact Complex | Reference(s) |
|---|---|---|---|---|
| [⁵²Mn]Mn-Oxo-DO3A-trastuzumab | Mouse | > 5 days | >95% | nih.govosti.govspringermedizin.de |
| [⁵²Mn]Mn-CHXPYAN | Human | 5 days | 98.04 ± 0.18% | nih.gov |
| [⁵²Mn]Mn-CHXPYAN | Mouse | 5 days | 96.31 ± 1.34% | nih.gov |
| [⁵²Mn]Mn-PYAN | Human | 5 days | 92.78 ± 1.22% | nih.gov |
| [⁵²Mn]Mn-PYAN | Mouse | 5 days | 90.67 ± 1.12% | nih.gov |
| [⁵²Mn]Mn(Oxo-DO3A)⁻, [⁵²Mn]Mn(DOTA)²⁻, [⁵²Mn]Mn(DO3A)⁻ | - | Up to 5 days | Stable | nih.gov |
| [⁵²Mn]Mn-(1) (porphyrin) | Human | 24 hours | ~25% (estimated free) | chemrxiv.org |
Transchelation, the transfer of the metal ion from its original chelator to another molecule, and demetalation are significant challenges in the design of stable radiometal complexes. The resistance of ⁵²Mn complexes to these processes is often tested in the presence of competing metal ions or strong chelating agents like DTPA (diethylenetriaminepentaacetic acid).
The macrocyclic complex [⁵²Mn]Mn-CHXPYAN demonstrated superior resistance to transchelation compared to [⁵²Mn]Mn-PYAN. nih.gov Both complexes remained stable in the presence of Fe²⁺ and Mg²⁺, with over 95% of the complex remaining intact for over 5 days. nih.gov However, in the presence of Zn²⁺ and Cu²⁺, significant decomplexation was observed. nih.gov For [⁵²Mn]Mn-CHXPYAN, decomplexation was gradual, with 8.14 ± 1.76% and 14.56 ± 1.09% of the complex remaining intact after 5 days in the presence of Zn²⁺ and Cu²⁺, respectively. nih.gov In contrast, [⁵²Mn]Mn-PYAN showed rapid decomplexation in the presence of Zn²⁺ and Cu²⁺, with less than 4% of the complex intact after just 1 day. nih.gov
When challenged with DTPA, both complexes showed gradual decomplexation. nih.gov For [⁵²Mn]Mn-CHXPYAN, 5.73 ± 0.25% of the complex was intact after 5 days of incubation with DTPA. nih.gov [⁵²Mn]Mn-PYAN showed even more significant decomplexation in the presence of DTPA, with only 2.32 ± 0.66% of the complex remaining intact after 1 day. nih.gov These findings highlight the importance of the chelator's structure in providing kinetic inertness and resistance to demetalation. The higher rigidity of the CHXPYAN ligand, due to its cyclohexyl spacers, contributes to the formation of a more thermodynamically stable and kinetically inert Mn(II) complex compared to PYAN. nih.govacs.org
Table 3: Transchelation/Demetalation Resistance of ⁵²Mn-PYAN and ⁵²Mn-CHXPYAN
| Radiocomplex | Challenge Agent | Incubation Time | % Intact Complex | Reference(s) |
|---|---|---|---|---|
| [⁵²Mn]Mn-CHXPYAN | Zn²⁺ | 5 days | 8.14 ± 1.76% | nih.gov |
| [⁵²Mn]Mn-CHXPYAN | Cu²⁺ | 5 days | 14.56 ± 1.09% | nih.gov |
| [⁵²Mn]Mn-CHXPYAN | DTPA | 5 days | 5.73 ± 0.25% | nih.gov |
| [⁵²Mn]Mn-PYAN | Zn²⁺ | 1 day | <4% | nih.gov |
| [⁵²Mn]Mn-PYAN | Cu²⁺ | 1 day | <4% | nih.gov |
| [⁵²Mn]Mn-PYAN | DTPA | 1 day | 2.32 ± 0.66% | nih.gov |
Preclinical Research Applications of Manganese 52 Positron Emission Tomography
Manganese-Enhanced Positron Emission Tomography (Mn-PET) Studies in Animal Models
Manganese-52 (⁵²Mn), a positron-emitting radioisotope with a half-life of 5.6 days, is increasingly recognized for its potential in preclinical research. snmjournals.orgrsc.org Its favorable decay characteristics, including low positron energy, allow for high-resolution imaging comparable to that of Fluorine-18. nih.gov This extended half-life is particularly advantageous for longitudinal studies of slow biological processes, such as those involving antibodies and nanoparticles. rsc.orgacs.org The use of ⁵²Mn in positron emission tomography (PET) offers a highly sensitive imaging modality that enables quantitative measurement of manganese distribution at tracer levels, avoiding the potential toxicity associated with the higher concentrations required for manganese-enhanced magnetic resonance imaging (MEMRI). researchgate.net
Neuroimaging Applications (e.g., Neuronal Tractography, Brain Function Assessment)
This compound is a promising tool for neuroimaging in animal models, offering insights into brain anatomy, function, and connectivity. nih.gov As a calcium analog, manganese ions (Mn²⁺) can enter excitable cells, including neurons, through voltage-gated calcium channels. researchgate.net This property allows for the assessment of neuronal activity. frontiersin.org
One of the key applications of ⁵²Mn-PET is in neuronal tractography. Following administration, Mn²⁺ is transported along axons via microtubule-based transport. researchgate.net This enables the mapping of neuronal connections in the brain. nih.gov For instance, studies in monkeys have demonstrated that after nasal administration, [⁵²Mn]Mn²⁺ can trace the olfactory pathway into the brain over several days. snmjournals.orgnih.gov This method provides a means to study neuronal pathways in a manner analogous to MEMRI but at much lower, non-toxic concentrations. nih.gov
While systemic administration of ⁵²Mn results in relatively low brain uptake, direct injection into specific brain regions or into the cerebrospinal fluid allows for detailed visualization of brain structures. researchgate.net The long half-life of ⁵²Mn is particularly suited for these studies, as the distribution of manganese within the brain can take 24 hours or more to reach a steady state. nih.gov This allows for imaging at later time points to assess brain anatomy and function. researchgate.net Research in rat models has shown the ability to identify ⁵²Mn accumulation in small brain regions like the substantia nigra, highlighting the potential for investigating neurodegenerative conditions. dtu.dk
| Animal Model | Application | Key Findings |
| Rat | Brain Function Assessment | Low brain uptake after systemic injection, but intracerebroventricular injection allows for visualization of distribution within the brain and spinal cord. researchgate.net |
| Monkey | Neuronal Tractography | Nasal administration of [⁵²Mn]Mn²⁺ successfully traced the olfactory pathway into the brain over a period of 7 days. snmjournals.orgnih.gov |
| Rat | Neuroanatomy | 48 hours after intravenous infusion, [⁵²Mn]Mn²⁺ accumulates in various organs, with its long half-life enabling the study of brain structures at later time points. nih.gov |
Cell Tracking Research (e.g., Stem Cell Tracking Methodologies)
This compound is being explored as a valuable tool for in vivo cell tracking, particularly in the context of stem cell therapies. researchgate.netnih.gov The ability to non-invasively monitor the location, survival, and dynamics of transplanted cells over extended periods is crucial for evaluating therapeutic efficacy. nih.gov The 5.6-day half-life of ⁵²Mn makes it well-suited for such long-term tracking studies. rsc.org
One approach involves the use of a reporter gene, such as the divalent metal transporter 1 (DMT1). nih.govnih.gov Stem cells are genetically modified to overexpress DMT1, which enhances their uptake of manganese. nih.gov When these labeled cells are transplanted, their location can be visualized using ⁵²Mn-PET. nih.gov Proof-of-concept studies in rats have demonstrated that human neural progenitor cells overexpressing DMT1 showed increased uptake of ⁵²Mn²⁺ compared to control cells. nih.gov This allowed for the detection of the transplanted cells in the brain via ex vivo PET and autoradiography. nih.govnih.gov
Another method for cell labeling involves using oxine (8-hydroxyquinoline) as an ionophore to facilitate the entry of ⁵²Mn into cells. rsc.org The resulting [⁵²Mn]Mn(oxinate)₂ complex has been shown to label various cell lines with moderate efficiency. rsc.org However, a significant challenge with this direct labeling approach is the rapid efflux of ⁵²Mn from the cells, which limits its utility for prolonged tracking. rsc.orgmdpi.com The low intracellular retention of radiometals like ⁵²Mn is thought to be due to cellular homeostatic mechanisms. mdpi.com Therefore, while direct labeling with ⁵²Mn may be suitable for short-term tracking, further research is needed to improve cellular retention for long-term applications. rsc.org
| Cell Type | Labeling Method | Animal Model | Key Findings |
| Human Neural Progenitor Cells | DMT1 Reporter Gene | Rat | Increased uptake of ⁵²Mn²⁺ in DMT1-expressing cells allowed for their detection in the brain. nih.govnih.gov |
| Various Cell Lines | [⁵²Mn]Mn(oxinate)₂ | - | Moderate labeling efficiency but low cellular retention of ⁵²Mn over 24 hours. rsc.org |
| Human Natural Killer Cells & Cytotoxic T-cells | Direct labeling with MnCl₂ | - | Cells maintained their killing capacity with no cytotoxicity at a labeling concentration of 0.5 mM MnCl₂. frontiersin.org |
ImmunoPET Imaging Research (e.g., Antibody-Targeted Radiopharmaceutical Development)
The long half-life of this compound makes it a particularly suitable radionuclide for immuno-positron emission tomography (immunoPET). rsc.orgnih.govresearchgate.net ImmunoPET utilizes monoclonal antibodies (mAbs) labeled with a positron-emitting isotope to non-invasively visualize and quantify the expression of specific targets in vivo. Due to the long circulation time of antibodies, isotopes with longer half-lives are required to allow for optimal tumor uptake and clearance from non-target tissues. mdpi.com
⁵²Mn has been successfully conjugated to various antibodies for preclinical imaging studies. For example, ⁵²Mn-labeled trastuzumab has been used to image human epidermal growth factor receptor 2 (HER2) expression in mouse models of cancer. por-journal.comspringermedizin.de These studies have shown high and specific uptake in HER2-positive tumors, with low uptake in non-target organs like bone. springermedizin.de Similarly, bevacizumab, an antibody targeting vascular endothelial growth factor A (VEGF-A), has been labeled with ⁵²Mn to image tumor angiogenesis in a cervix carcinoma mouse model. mdpi.com The resulting radiopharmaceutical, [⁵²Mn]Mn-DOTAGA-bevacizumab, demonstrated increasing tumor accumulation over time, highlighting its potential for patient selection and therapy monitoring. mdpi.com
The development of stable chelation chemistry is critical for the successful application of ⁵²Mn in immunoPET. Chelators like DOTA and its derivatives are commonly used to securely bind the radiometal to the antibody. nih.govnih.gov Research has shown that ⁵²Mn can be effectively incorporated into these chelators and conjugated to antibodies, resulting in radiopharmaceuticals with good in vivo stability. acs.org These advances in radiopharmaceutical development are paving the way for the broader application of ⁵²Mn-immunoPET in preclinical oncology research. nih.govnih.gov
| Antibody | Target | Animal Model | Key Findings |
| Trastuzumab | HER2 | Mouse (BT474 & MDA-MB-468 tumors) | High tumor uptake in HER2+ tumors (42.02 ± 2.16%ID/g at 14d) with low bone uptake. springermedizin.de |
| Bevacizumab | VEGF-A | Mouse (KB-3-1 cervix carcinoma) | Increasing tumor accumulation over time, with identifiable tumors from 4h post-injection. mdpi.com |
| TRC105 | CD105 (Endoglin) | Mouse (4T1 xenograft tumors) | Peak tumor uptake of 18.7 ± 2.7%ID/g at 24h post-injection. nih.gov |
Receptor-Targeted Imaging in Preclinical Oncology Research (e.g., Somatostatin (B550006) Receptor Targeting)
This compound is a valuable tool for receptor-targeted imaging in preclinical oncology research, particularly for targets like the somatostatin receptor 2 (SSTR2). researchgate.netnih.gov SSTR2 is overexpressed in many neuroendocrine tumors (NETs), making it an important target for both diagnosis and therapy. researchgate.netresearchgate.net Radiotracers that bind to SSTR2 can be used to visualize these tumors and assess receptor expression levels.
Studies have focused on labeling SSTR2-targeting peptides, such as DOTATATE (an agonist) and DOTA-JR11 (an antagonist), with ⁵²Mn. researchgate.netnih.gov In vitro and in vivo comparisons of these two radiotracers in animal models with SSTR2-positive xenografts have been performed. researchgate.net Both [⁵²Mn]Mn-DOTATATE and [⁵²Mn]Mn-DOTA-JR11 showed affinity for SSTR2. researchgate.netnih.gov However, the agonist, [⁵²Mn]Mn-DOTATATE, demonstrated significantly higher tumor uptake and internalization compared to the antagonist. researchgate.netnih.gov For instance, PET imaging revealed a tumor uptake of 11.16 ± 2.97%ID/g for [⁵²Mn]Mn-DOTATATE at 4 hours post-injection, while [⁵²Mn]Mn-DOTA-JR11 showed a lower uptake of 2.11 ± 0.30%ID/g. researchgate.net
The ability to modulate SSTR2 expression and monitor these changes non-invasively with ⁵²Mn-PET is also an area of active research. For example, histone deacetylase (HDAC) inhibitors have been shown to upregulate SSTR2 expression in preclinical models of triple-negative breast cancer. nih.gov Subsequent imaging with SSTR2-targeted radiotracers can then be used to monitor the effectiveness of this modulation. nih.gov Other research has explored the use of ⁵²Mn-labeled cyclodextrins to target prostaglandin (B15479496) E2 (PGE2) and its receptors, which are overexpressed in some tumors like melanoma. iiarjournals.orgnih.gov
| Radiotracer | Target | Animal Model | Key Findings |
| [⁵²Mn]Mn-DOTATATE | SSTR2 (Agonist) | Mouse (AR42J xenografts) | High tumor uptake (11.16 ± 2.97% ID/g at 4h) and significant internalization. researchgate.netnih.gov |
| [⁵²Mn]Mn-DOTA-JR11 | SSTR2 (Antagonist) | Mouse (AR42J xenografts) | Lower tumor uptake (2.11 ± 0.30% ID/g at 4h) and limited internalization compared to the agonist. researchgate.netnih.gov |
| [⁵²Mn]Mn-DOTAGA-RAMEB | Prostaglandin E2 / EP2 Receptors | Mouse (B16F10 melanoma) | Demonstrated tumor-targeting potential, suggesting it could be used to assess PGE2/EP2 expression. iiarjournals.orgnih.gov |
In Vivo Biological Distribution and Pharmacokinetics Research in Non-Human Models
The use of this compound allows for quantitative investigation of the in vivo biodistribution and pharmacokinetics of manganese in non-human models. plos.orgnih.gov These studies are crucial for understanding the fate of manganese-based compounds in the body and for informing the design of new imaging agents and therapies. snmjournals.orgresearchgate.net The long half-life of ⁵²Mn enables the tracking of its distribution over several days. plos.org
Studies in mice and rats have characterized the biodistribution of [⁵²Mn]MnCl₂ following intravenous (IV) injection and inhalation. researchgate.netplos.orgnih.gov After IV administration, ⁵²Mn distributes to numerous organs, with the highest uptake typically observed in the pancreas, liver, intestines, and salivary glands. researchgate.netresearchgate.net Manganese is also known to cross the blood-brain barrier, although brain uptake is relatively low compared to other organs. plos.orgnih.gov For example, in mice, brain uptake was 0.86% of the injected dose per gram (%ID/g) at 1 day post-IV injection. nih.gov
Pharmacokinetic studies have also been conducted with chelated forms of ⁵²Mn. For instance, the pharmacokinetics of [⁵²Mn]Mn-PyC3A were compared to [⁵²Mn]Mn-DPDP in rats. researchgate.net Dynamic PET-MRI data showed that both compounds were eliminated through a combination of renal and hepatobiliary routes, but [⁵²Mn]Mn-PyC3A was more efficiently cleared from the body. researchgate.net In another study, the pharmacokinetics of a ⁵²Mn-labeled liposomal nanomedicine, [⁵²Mn]Mn-DOXIL, were investigated in mice. rsc.org The nanomedicine showed the expected biodistribution at early time points, but by 72 hours, the PET images revealed a profile characteristic of free ⁵²Mn, indicating drug release from the liposomes. rsc.orgresearchgate.net
| Animal Model | Compound | Route of Administration | Key Biodistribution Findings |
| Mouse | [⁵²Mn]MnCl₂ | Intravenous | High uptake in pancreas (10% ID/g) and salivary gland (6.8% ID/g) at 1 day post-injection. nih.gov |
| Mouse | [⁵²Mn]MnCl₂ | Inhalation | Lower uptake in most tissues compared to IV injection; brain uptake was 0.31% ID/g at 1 day. nih.gov |
| Rat | [⁵²Mn]MnCl₂ | Intravenous | Uptake observed in bones, liver, intestines, and pituitary gland. researchgate.net |
| Rat | [⁵²Mn]Mn-PyC3A | Intravenous | Efficiently eliminated from the body, primarily through renal filtration. researchgate.net |
| Mouse | [⁵²Mn]Mn-DOXIL | Intravenous | Initial distribution characteristic of the nanomedicine, with later images showing release of free ⁵²Mn. rsc.org |
Utility as Surrogate Tracers for Endogenous Ion Uptake Studies (e.g., Calcium)
Due to its chemical similarities to calcium (Ca²⁺), the manganese ion (Mn²⁺) can serve as a surrogate tracer to study calcium handling in vivo. ed.ac.uk Mn²⁺ has a comparable ionic radius and chemical properties to Ca²⁺ and can enter excitable cells through voltage-gated calcium channels. ed.ac.ukgoogle.com This makes manganese-based imaging a valuable tool for assessing processes that rely on calcium influx.
Manganese-enhanced magnetic resonance imaging (MEMRI) has been used to study calcium-dependent cellular processes in tissues like the heart, pancreas, and brain. ed.ac.uk However, the high sensitivity of PET allows for the use of ⁵²Mn at much lower, tracer-level concentrations, providing a more direct and quantitative measure of manganese uptake without the risk of pharmacological or toxic effects. researchgate.net
Preclinical studies have demonstrated the potential of ⁵²Mn-PET for this application. For example, research has shown that the uptake of manganese in the heart is significantly increased in beating hearts compared to resting hearts, and that agents known to affect calcium uptake in myocytes similarly alter manganese uptake. ed.ac.uk In the pancreas, studies have shown that ⁵²Mn uptake can be modulated by voltage-dependent calcium channel inhibitors and stimulators, providing evidence that manganese import is mediated by these channels and can be used to estimate β-cell mass. rsc.org This suggests that ⁵²Mn-PET could be a powerful tool for studying diseases characterized by abnormal calcium handling.
Multimodal Imaging Research Integration (PET/MRI)
The integration of Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) in preclinical research has created a powerful tool for investigating biological processes with high sensitivity and anatomical detail. imagingcdt.comresearchgate.net This is particularly true for studies involving this compound (⁵²Mn), which can be utilized in both imaging modalities.
Methodologies for Image Co-registration and Fusion
The successful integration of ⁵²Mn-PET and MRI data hinges on accurate image co-registration and fusion, which aligns the functional information from PET with the anatomical framework provided by MRI. nih.govresearchgate.net
Co-registration Strategies:
Sequential vs. Simultaneous Acquisition: Preclinical studies can be performed using separate PET and MRI scanners (sequential acquisition) or with integrated PET/MRI systems that acquire data simultaneously. oncodesign.comnih.gov While sequential acquisition offers flexibility, simultaneous acquisition minimizes the potential for misalignment due to animal movement between scans. researchgate.netnih.gov
Fiducial Markers and Phantom-Based Approaches: Historically, fiducial markers placed on the animal were used to align images from different modalities. However, this method can be problematic. jove.com A more advanced approach involves using phantoms to create a differential transformation between the coordinate systems of the PET and MRI scanners, which can then be applied to subsequent in vivo scans without the need for markers. jove.com
Software-Based Registration: Various software algorithms are employed to align PET and MRI datasets. These can range from rigid transformations (accounting for translation and rotation) to more complex non-rigid (deformable) registrations that can account for differences in animal positioning and physiological changes. nih.govresearchgate.net Deformable registration methods, such as those using B-splines, can model local deformations for more precise alignment. nih.gov
Image Fusion Techniques:
Image fusion generates a single, composite image that combines the complementary information from both PET and MRI. researchgate.netaccscience.com This process enhances the visualization and interpretation of the data. accscience.com
Color Space Transformations: One common method involves transforming the registered images into a different color space, such as the generalized intensity-hue-saturation (GIHS) space. researchgate.net This allows for the separate manipulation of intensity and color information before fusing the images.
Multi-Resolution Analysis: Techniques like wavelet transforms or non-subsampled contourlet transform (NSCT) decompose the images into different frequency components. researchgate.netpan.pl Fusion rules can then be applied separately to the low-frequency (anatomical) and high-frequency (detail) components before reconstructing the final fused image. researchgate.netpan.pl
Voxel-Based Similarity Measures: Algorithms often use similarity metrics, such as normalized mutual information, to assess and optimize the alignment of voxels between the PET and MRI images. nih.gov
Interactive Table: Methodologies for ⁵²Mn PET/MRI Co-registration and Fusion
| Methodology | Description | Key Advantages | Considerations |
| Sequential Acquisition | PET and MRI scans are performed on separate machines. oncodesign.com | Flexibility to use various imaging modalities. oncodesign.com | Requires robust co-registration software; potential for animal movement between scans. oncodesign.comnih.gov |
| Simultaneous Acquisition | Integrated PET/MRI scanners acquire data at the same time. researchgate.netnih.gov | Minimizes misalignment; allows for temporal correlation of dynamic processes. nih.govnih.gov | Technically demanding due to mutual interference between modalities. oncodesign.com |
| Phantom-Based Co-registration | A phantom is used to establish a transformation between the scanner coordinate systems. jove.com | Eliminates the need for fiducial markers in animal scans. jove.com | The accuracy of the initial phantom scan is critical. |
| Deformable Registration | Algorithms that account for non-linear differences between images. nih.gov | Provides more accurate alignment in cases of tissue deformation. nih.gov | Computationally intensive. |
| Multi-Resolution Fusion | Decomposes images into different frequencies for selective fusion. researchgate.netpan.pl | Enhances detail and preserves spectral information. researchgate.netpan.pl | The choice of decomposition method and fusion rules can impact the final image. pan.pl |
Synergistic Information Derived from this compound PET and Manganese(II) MRI in Research
The combination of ⁵²Mn-PET and Manganese-Enhanced MRI (MEMRI) offers synergistic benefits, providing a more comprehensive understanding of biological systems than either modality alone. imagingcdt.comsnmjournals.org
Complementary Data:
Quantitative vs. Qualitative Assessment: ⁵²Mn-PET provides highly sensitive and quantitative data on the distribution and uptake of manganese at tracer concentrations, which can be correlated with biological processes. snmjournals.orgresearchgate.net MEMRI, on the other hand, offers high-resolution anatomical images where manganese acts as a contrast agent, highlighting areas of accumulation. frontiersin.org
Anatomical and Functional Correlation: The high spatial resolution of MRI provides the anatomical context for the functional data obtained from PET. researchgate.netsnmjournals.org For instance, in neuroscience research, MEMRI can delineate brain structures and cytoarchitecture, while ⁵²Mn-PET can quantify manganese uptake related to neuronal activity. frontiersin.org
Longitudinal Studies: The relatively long half-life of ⁵²Mn (5.59 days) is advantageous for longitudinal studies, allowing for the tracking of biological processes over extended periods. snmjournals.orgnih.gov This is particularly useful for monitoring the effectiveness of cell therapies or the progression of diseases. snmjournals.org
Research Applications:
Neuroscience: In preclinical neuroscience, combined ⁵²Mn-PET/MRI is used for neuronal tract tracing. frontiersin.orgnih.gov Following administration, the transport of manganese along neural pathways can be visualized, providing insights into brain connectivity. frontiersin.orgnih.gov Studies have successfully traced the olfactory pathway in monkeys using this dual-modality approach. nih.gov
Oncology: In cancer research, this integrated imaging can help in the characterization of tumors. MRI provides detailed tumor morphology, while ⁵²Mn-PET can offer information on tumor metabolism or the delivery of manganese-based therapeutic agents. snmjournals.org
Cardiovascular and Pancreatic Imaging: The uptake of manganese is linked to calcium channels, making it a valuable tool for studying cardiac function and β-cell function in the pancreas. thno.org Simultaneous PET/MRI allows for the in vivo quantification of β-cell mass and function, which is crucial for diabetes research. thno.org
Reporter Gene Imaging: Studies have utilized the divalent metal transporter 1 (DMT1) as a reporter gene. nih.gov Cells engineered to overexpress DMT1 show increased uptake of manganese, which can be detected by both PET and MRI, enabling the tracking of these cells in vivo. snmjournals.orgnih.gov
Interactive Table: Synergistic Research Findings from ⁵²Mn PET/MRI
| Research Area | Information from ⁵²Mn-PET | Information from Manganese(II)-MRI | Synergistic Outcome |
| Neuroscience | Quantitative measure of manganese uptake in specific brain regions, reflecting neuronal activity. researchgate.netfrontiersin.org | High-resolution anatomical images of brain structures and neuronal pathways. frontiersin.org | Detailed mapping of functional brain connectivity with precise anatomical localization. nih.gov |
| Oncology | Quantitative assessment of tracer accumulation in tumors and metastases. snmjournals.org | Detailed visualization of tumor morphology and surrounding tissues. oncodesign.com | Improved tumor detection, characterization, and monitoring of treatment response. snmjournals.org |
| Cell Tracking | Sensitive detection and quantification of labeled cells expressing a reporter gene like DMT1. nih.gov | Anatomical localization of transplanted cells. nih.gov | In vivo monitoring of the location, survival, and function of therapeutic cells. snmjournals.orgnih.gov |
| Pancreatic Imaging | Quantification of radiotracer retention, reflecting β-cell mass. thno.org | Visualization of manganese uptake related to β-cell secretory function. thno.org | Simultaneous in vivo assessment of both β-cell mass and function for diabetes research. thno.org |
Advanced Imaging Methodologies for Manganese 52 Pet
Image Reconstruction Algorithms and Techniques
The raw data acquired during a PET scan must be reconstructed into a 3D image. For ⁵²Mn, advanced reconstruction algorithms are employed to handle the statistical nature of the data and apply necessary corrections accurately.
Iterative reconstruction algorithms are the standard for modern PET imaging due to their ability to produce higher quality images compared to older analytical methods like filtered back-projection. uchicago.edunih.gov These methods work by repeatedly refining an estimated image until it closely matches the measured projection data.
The Ordered Subset Expectation Maximization (OSEM) algorithm is the most widely used iterative method in clinical PET. nih.goviaea.org OSEM accelerates the reconstruction process by dividing the projection data into multiple subsets and updating the image estimate after each subset is processed. uchicago.edui2pc.es Numerous studies on ⁵²Mn utilize OSEM, often in a 3D configuration (3D-OSEM), to generate the final images. thno.orgacs.orgunifi.it For example, in preclinical studies, ⁵²Mn PET images have been reconstructed using 3D-OSEM with 24 subsets and 3 iterations. acs.orgunifi.it
Maximum A Posteriori (MAP) reconstruction is another powerful iterative technique that extends the principles of OSEM. i2pc.es MAP algorithms incorporate a prior model or penalty term into the reconstruction process to enforce desirable properties in the final image, such as smoothness, which can help to reduce noise. nih.govi2pc.es This can be particularly beneficial for noisy data, which can occur at high iteration numbers with OSEM. i2pc.es The OSEM3D-MAP algorithm has been successfully applied in ⁵²Mn imaging studies to reconstruct high-resolution images. dtu.dk
For PET images to be quantitatively accurate, corrections for photon attenuation and radioactive decay are mandatory.
Attenuation Correction: As annihilation photons travel through the body, some are absorbed or scattered, a process known as attenuation. Without correction, the signal from deeper tissues would be underestimated. In modern PET/CT scanners, a CT scan is acquired alongside the PET scan. nih.gov The CT image is used to generate a 511 keV attenuation map, which provides the correction factors for each line of response in the PET data. nih.gov This method is standard practice in ⁵²Mn PET imaging studies to correct for attenuation. nih.govdtu.dkacs.orgunifi.it
Decay Correction: Radioactive decay correction accounts for the decrease in the tracer's activity during the scan and the time elapsed since injection. This is particularly important for dynamic studies or when comparing scans taken at different times. Given ⁵²Mn's long half-life of 5.591 days, decay during a typical scan duration (e.g., 10-20 minutes) is minimal but is still routinely applied as part of the standard reconstruction process to ensure accuracy. digitellinc.comdtu.dkacs.orgunifi.it All reconstruction algorithms, including OSEM and MAP, incorporate decay, random, and attenuation corrections to ensure the final image accurately reflects the tracer distribution. acs.orgunifi.it
A primary goal of PET imaging is to provide quantitative measurements of tracer uptake in tissues. The Standardized Uptake Value (SUV) is the most common metric used for this purpose in clinical oncology. SUV normalizes the measured radioactivity concentration in a region of interest (ROI) to the injected dose and body weight, allowing for semi-quantitative assessment of tracer accumulation.
The accuracy of SUV measurements can be affected by numerous factors, including the scanner's physical properties, the reconstruction parameters used (e.g., number of iterations and subsets), and post-reconstruction smoothing. iaea.orgajronline.orgemory.edu Therefore, consistency in acquisition and reconstruction protocols is vital, especially when comparing scans over time to assess response to therapy. emory.edu
In ⁵²Mn research, SUVs are used to quantify and compare the uptake of ⁵²Mn-labeled radiopharmaceuticals in tumors and other tissues. For example, a study comparing the agonist [⁵²Mn]Mn-DOTATATE with the antagonist [⁵²Mn]Mn-DOTA-JR11 in a tumor model used SUV analysis to demonstrate significantly higher tumor uptake for the agonist. nih.gov
The table below presents example SUV data from a preclinical study, illustrating the use of this metric in ⁵²Mn research.
| Organ/Tissue | SUVmean [⁵²Mn]Mn-DOTATATE | SUVmean [⁵²Mn]Mn-DOTA-JR11 |
| Tumor | 1.23 ± 0.22 | 0.09 ± 0.02 |
| Blood | 0.05 ± 0.01 | 0.06 ± 0.01 |
| Heart | 0.21 ± 0.04 | 0.22 ± 0.05 |
| Lungs | 0.17 ± 0.02 | 0.17 ± 0.02 |
| Liver | 0.44 ± 0.05 | 0.42 ± 0.04 |
| Spleen | 0.14 ± 0.01 | 0.13 ± 0.02 |
| Kidneys | 0.65 ± 0.09 | 0.61 ± 0.09 |
| Muscle | 0.08 ± 0.01 | 0.08 ± 0.01 |
| Bone | 0.14 ± 0.02 | 0.14 ± 0.02 |
| Data adapted from a study in AR42J xenograft models (n=4). nih.gov |
Development of Advanced Attenuation and Decay Correction Methodologies
Tracer Kinetic Modeling in Preclinical Research
Tracer kinetic modeling provides a powerful analytical framework for moving beyond qualitative PET imaging to the quantitative measurement of physiological and biochemical processes in vivo. By applying mathematical models to dynamic PET data—a sequence of images taken over time—researchers can estimate the rates of transport and reaction of a radiotracer like Manganese-52 (⁵²Mn). This approach yields valuable kinetic parameters that describe the biodistribution and uptake of the tracer, offering deeper insights into biological systems. iaea.org
Development of Compartmental Models for this compound Biodistribution and Uptake
Compartmental models are mathematical constructs that simplify complex biological systems into a finite number of interconnected "compartments." Each compartment represents a distinct physiological space where the tracer is assumed to be homogeneously distributed, such as the bloodstream, the extracellular space of a tissue, or the intracellular space. The movement of the tracer between these compartments is described by a series of rate constants.
Different compartmental models have been developed and applied to describe the kinetics of ⁵²Mn in various chemical forms and biological contexts:
One-Compartment Models: This is the simplest model, often used to describe the pharmacokinetics of a tracer within the central compartment (the bloodstream). For instance, when ⁵²Mn was used to label the liposomal nanomedicine DOXIL ([⁵²Mn]Mn-DOXIL), a one-compartment model was fitted to blood sample data to calculate its circulation half-life. rsc.orgkcl.ac.uk This analysis confirmed the "stealth" properties of the nanomedicine by quantifying its slow clearance from the blood. rsc.orgresearchgate.net
Two-Compartment Models: These models are frequently used to describe the distribution of a tracer from the blood into a target tissue. They typically consist of a central compartment (plasma) and a peripheral or tissue compartment. In manganese kinetic studies, two-compartment models have been used to characterize its uptake and elimination, distinguishing between a central compartment and a "deep" compartment, representing tissues with slower manganese turnover. nih.gov Such models have been instrumental in understanding how manganese elimination rates change in response to different exposure levels. nih.gov In other applications, such as myocardial perfusion imaging with ⁵²ᵐMn, both one- and two-tissue compartment models have been evaluated to derive the influx constant K1. nih.gov A two-compartment model was also used to analyze the kinetics of intravenously administered manganese chloride, describing its distribution from a central volume to a peripheral compartment. nih.gov
Physiologically Based Pharmacokinetic (PBPK) Models: More complex models have been developed to describe manganese kinetics across the entire body. These PBPK models divide the body into multiple tissue compartments (e.g., liver, brain, bone, kidneys) connected by blood flow. rsc.org Some PBPK models for manganese incorporate advanced features like saturable, high-affinity binding within tissues and asymmetric diffusion constants to describe different transport rates into and out of specific brain regions. capes.gov.broup.com These sophisticated models are essential for predicting tissue manganese concentrations under various exposure scenarios. capes.gov.br
The table below summarizes examples of compartmental models used in manganese tracer research.
| Model Type | Tracer/Compound | Key Application/Finding | Source(s) |
| One-Compartment | [⁵²Mn]Mn-DOXIL | Calculated a circulation half-life of 33.6 hours, confirming the stealth properties of the liposome (B1194612). | rsc.orgkcl.ac.ukresearchgate.net |
| Two-Compartment | ⁵⁴Mn | Characterized dose-dependent changes in manganese elimination rate constants. | nih.gov |
| Two-Compartment | Manganese Chloride | Determined initial disposition and terminal elimination half-lives following intravenous injection. | nih.gov |
| One- and Two-Tissue Compartment | 52mMn | Evaluated myocardial perfusion by calculating the influx rate constant (K1). | nih.gov |
| Multi-Compartment PBPK | Manganese | Modeled tissue-specific kinetics, including saturable binding and asymmetric brain transport. | capes.gov.broup.com |
Quantitative Analysis of Biological Processes using Kinetic Parameters
The primary output of tracer kinetic modeling is a set of parameters (rate constants) that quantify the rates of tracer movement and transformation. These parameters provide a window into specific biological functions. iaea.org
Key kinetic parameters and their biological interpretations in the context of ⁵²Mn research include:
Influx and Efflux Rates (K1, k2): The rate constant K1 represents the transport of the tracer from the blood into the tissue, while k2 represents its return from the tissue to the blood. These parameters are crucial for quantifying transport across biological barriers. For example, in a study of ⁵²ᵐMn-citrate at the monkey blood-brain barrier, a compartmental model yielded equal influx and efflux parameters, quantifying the transport dynamics in this specific region. diabetesjournals.org In myocardial perfusion studies, the influx constant K1, derived from dynamic ⁵²ᵐMn PET, showed a strong correlation with blood flow measured by microspheres. nih.gov
Elimination Rate Constants: In whole-body models, kinetic analysis can reveal how homeostatic mechanisms respond to varying levels of manganese. Studies have shown that increased dietary or inhaled manganese leads to an elevation in elimination rate constants rather than changes in the transfer rates between compartments, indicating that the body accelerates excretion to maintain balance. nih.gov
Biomarker of Drug Release: Kinetic analysis can also be used in a more indirect, qualitative manner. In studies with [⁵²Mn]Mn-DOXIL, PET scans taken 72 hours post-injection showed a biodistribution profile that matched that of free ⁵²Mn, with characteristic uptake in the kidneys, pancreas, and salivary glands. rsc.orgkcl.ac.uk This shift in tracer distribution over time serves as a powerful in vivo indicator that the nanomedicine has released its ⁵²Mn cargo, demonstrating how kinetic data can be used to monitor the fate and efficacy of drug delivery systems. rsc.org
The table below provides examples of kinetic parameters and the biological information they provide.
| Kinetic Parameter(s) | Biological Process Quantified | Example Application | Source(s) |
| K1 (Influx Constant) | Tissue perfusion and transport | Correlated with myocardial blood flow to assess heart health. | nih.gov |
| Influx/Efflux Rates | Transport across a biological barrier | Quantified manganese movement across the blood-brain barrier. | diabetesjournals.org |
| Elimination Rate Constants | Whole-body clearance and homeostasis | Showed increased manganese excretion in response to higher exposure levels. | nih.gov |
| Circulation Half-life (t₁/₂) | Persistence of a substance in blood | Confirmed the long circulation time of a stealth liposome. | rsc.orgkcl.ac.uk |
| Shift in Biodistribution Profile | Release of a tracer from a carrier | Indicated drug release from a liposomal nanomedicine in vivo. | rsc.org |
Challenges and Future Directions in Manganese 52 Research
Strategies for Overcoming Impurity Challenges in Production
The production of high-purity Manganese-52 (⁵²Mn) is crucial for its application in positron emission tomography (PET). A significant challenge lies in minimizing radionuclidic impurities, particularly the long-lived Manganese-54 (⁵⁴Mn, half-life of 312 days), which can interfere with imaging and increase the patient's radiation dose. researchgate.net
Several strategies are being employed to address this. The primary production route involves the proton bombardment of chromium (Cr) targets. nih.gov Using natural chromium, which contains several stable isotopes, can lead to the co-production of ⁵⁴Mn through the ⁵⁴Cr(p,n)⁵⁴Mn reaction. nih.gov A key strategy to mitigate this is the use of isotopically enriched ⁵²Cr targets. researchgate.netnih.gov By using targets with a high abundance of ⁵²Cr and limiting proton beam energies to below 16 MeV, the production of ⁵⁴Mn and other impurities like Chromium-51 (⁵¹Cr) can be significantly reduced, yielding ⁵²Mn with high radionuclidic purity. nih.govdigitellinc.com
Another approach focuses on the purification process after irradiation. Various methods have been developed to separate ⁵²Mn from the chromium target material and other contaminants. nih.gov Anion exchange chromatography has proven effective, with some methods reporting recovery yields of up to 94.5 ± 2.2%. nih.govosti.gov Solvent-solvent extraction has also been explored as a separation technique, showing advantages in reducing chromium impurities and achieving higher ⁵²Mn recovery in some studies. Furthermore, automated and semi-automated purification systems are being developed to improve efficiency, safety, and the consistency of the final product. nih.govdigitellinc.comunife.it These systems often employ multiple column separations to effectively remove impurities. nih.govunife.it For instance, a three-column radiochemical protocol based on anion exchange resin and hydroalcoholic mobile phases has demonstrated high recovery yields. nih.gov
Alternative production routes are also under investigation. The natV(α,x)⁵²gMn reaction, using natural vanadium targets and alpha particle beams, is being explored as a potential pathway, although it can also produce a range of manganese isotopes that require careful management of irradiation energies and subsequent purification. arxiv.orgsif.it
Table 1: Strategies to Overcome Impurity Challenges in ⁵²Mn Production
| Strategy | Description | Key Findings/Advantages |
| Enriched ⁵²Cr Targets | Using targets isotopically enriched in ⁵²Cr for proton bombardment. researchgate.netnih.gov | Significantly reduces the co-production of long-lived ⁵⁴Mn impurities. researchgate.net Allows for higher purity ⁵²Mn production. nih.gov |
| Optimized Irradiation Parameters | Controlling the energy of the proton beam, typically keeping it below 16 MeV. nih.gov | Minimizes nuclear reactions that lead to the formation of unwanted radionuclidic impurities. nih.gov |
| Advanced Separation Techniques | Employing methods like anion exchange chromatography and solvent-solvent extraction. nih.gov | Achieves high recovery yields of ⁵²Mn and effective removal of chromium and other impurities. nih.gov |
| Automated Purification Systems | Developing automated or semi-automated systems for the chemical separation process. nih.govunife.it | Improves safety, efficiency, and reproducibility of the purification process. nih.gov |
| Alternative Production Routes | Investigating reactions like natV(α,x)⁵²gMn. arxiv.orgsif.it | Explores different target materials and particle beams to potentially optimize production and purity. |
Advancements in Target Material Recycling and Cost Reduction
The use of isotopically enriched ⁵²Cr is a primary strategy for producing high-purity ⁵²Mn, but the high cost of this enriched material necessitates efficient recycling processes to make its use economically viable. researchgate.netnih.gov Research is actively focused on developing recyclable target designs and methods to recover and reuse the valuable ⁵²Cr.
One promising approach is the use of electroplated ⁵²Cr targets. researchgate.netnih.gov This method involves plating enriched chromium onto a backing material. After irradiation, the remaining unreacted ⁵²Cr can be chemically stripped from the backing and recovered. Studies have demonstrated run-to-run replating efficiencies of 60 ± 20%, with unplated chromium being recovered with 94% efficiency as ⁵²CrCl₃ hexahydrate. nih.gov While challenges in the adhesion of the electroplated chromium and achieving uniform thickness remain, this method holds significant potential for a sustainable and cost-effective production cycle. nih.gov
Another technique being investigated is Spark Plasma Sintering (SPS) to create robust chromium metal targets. nih.govnih.gov A key advantage of SPS is its high material usage efficiency, with over 95% of the enriched material being incorporated into the target, thus minimizing waste of the expensive isotope. nih.gov
The development of semi-automated systems for purification also contributes to cost reduction by improving the efficiency and yield of ⁵²Mn recovery from the irradiated targets. digitellinc.comosti.gov These systems can handle various target forms, including natural chromium foils, pressed powder pellets, and electroplated targets. researchgate.net By optimizing the purification process, researchers have achieved high recovery rates of ⁵²Mn, which is essential for maximizing the output from each batch of expensive enriched target material. researchgate.netosti.gov
Table 2: Advancements in ⁵²Mn Target Recycling and Cost Reduction
| Advancement | Description | Key Benefits |
| Recyclable Electroplated ⁵²Cr Targets | Electroplating enriched ⁵²Cr onto a backing, allowing for chemical stripping and recovery of unreacted material. researchgate.netnih.gov | Reduces the need for new enriched material for each production run, significantly lowering costs. nih.gov |
| Spark Plasma Sintering (SPS) | A technique to create dense and robust chromium targets with high material efficiency. nih.govnih.gov | Minimizes the loss of expensive enriched ⁵²Cr powder during target fabrication. nih.gov |
| Efficient Chemical Recovery | Developing chemical processes to dissolve and repurpose the unreacted ⁵²Cr from the target backing. nih.gov | Enables a closed-loop system for the enriched target material, enhancing sustainability. |
| Automated Purification Systems | Implementing automated systems for the separation of ⁵²Mn from the target material. digitellinc.comosti.gov | Increases the recovery yield of ⁵²Mn, maximizing the output from costly enriched targets. researchgate.net |
Research into Enhancement of Radiocomplex Stability and Specificity
For ⁵²Mn to be effective as a PET imaging agent, particularly when attached to targeting molecules like antibodies, the manganese ion must be held securely by a chelator to prevent its release in vivo. acs.org The development of stable and inert radiocomplexes is a major focus of research to ensure that the biodistribution observed is that of the radiopharmaceutical and not of free manganese. acs.orgnih.gov
A variety of chelators are being investigated for their ability to form stable complexes with Mn(II). Traditional chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-10-tetraacetic acid) and its derivatives have been successfully radiolabeled with ⁵²Mn and have shown stability in vitro and in vivo. nih.govresearchgate.netnih.gov However, research continues to explore novel chelators with even greater stability and more favorable labeling conditions.
Recent studies have focused on macrocyclic chelators. For instance, the 18-membered macrocyclic chelators PYAN and CHXPYAN have been evaluated. acs.orgnih.gov It was found that CHXPYAN, which has a more rigid structure due to the incorporation of cyclohexyl units, forms a more thermodynamically stable and kinetically inert complex with Mn(II) compared to the more flexible PYAN. acs.orgnih.govnih.gov In vivo studies showed that the [⁵²Mn]Mn-CHXPYAN complex had a biodistribution profile distinct from free Mn(II), indicating good stability, whereas the [⁵²Mn]Mn-PYAN complex showed a distribution pattern similar to unchelated manganese, suggesting in vivo dissociation. nih.govnih.gov
Another promising class of chelators is the bispidine-derivatives, which have demonstrated unprecedented kinetic inertness for their Mn(II) complexes. anr.fracademie-sciences.fr These ligands can be derivatized for attachment to various biological targeting molecules. anr.fr Similarly, a new chelator, BPPA, synthesized from a rigid bispyclen platform, has been shown to form a stable and inert Mn(II) complex and exhibits a significantly higher labeling efficiency with [⁵²Mn]Mn compared to DOTA-based conjugates. nih.gov
The stability of these complexes is often tested in vitro by challenging them with biologically relevant metal ions or in human and mouse serum. nih.govnih.gov For example, [⁵²Mn]Mn-CHXPYAN remained over 96% intact in both mouse and human serum after 5 days. acs.orgnih.gov These studies are critical for identifying chelators that are robust enough for the long-lived nature of ⁵²Mn, which allows for imaging over several days. acs.org
Table 3: Chelators for Enhanced ⁵²Mn Radiocomplex Stability
| Chelator Class | Example(s) | Key Findings on Stability and Specificity |
| Traditional Macrocycles | DOTA, DO3A, Oxo-DO3A nih.gov | Readily radiolabeled with >96% purity; complexes remain stable in vitro for up to 5 days. nih.gov |
| 18-Membered Macrocycles | CHXPYAN acs.orgnih.gov | Forms a highly stable and kinetically inert complex; demonstrates a distinct in vivo biodistribution from free Mn(II). nih.govnih.gov |
| Bispidine Derivatives | Bisp2, Bisp3 academie-sciences.fr | Exhibit unprecedented kinetic inertness, opening new avenues for stable Mn-based probes. anr.fr |
| Bispyclen-Based Chelators | BPPA nih.gov | Forms a stable and inert Mn(II) complex with labeling efficiency ~2 orders of magnitude higher than DOTA conjugates. nih.gov |
Development of Novel Radiopharmaceutical Constructs and Platforms
The favorable decay properties of ⁵²Mn, particularly its 5.6-day half-life, make it highly suitable for labeling large molecules like antibodies, which have slow biological clearance. nih.gov This has spurred the development of novel radiopharmaceutical constructs, especially for immuno-PET applications.
A significant area of development is the creation of bifunctional chelators (BFCs). These molecules have one functional group for strongly chelating ⁵²Mn and another for covalent attachment to a targeting biomolecule. nih.gov For example, the chelator BPPA has been converted into a BFC and conjugated to the antibody trastuzumab for HER2-targeted imaging. nih.gov Similarly, DOTA has been functionalized with an isothiocyanate group (DOTA-SCN) for conjugation to biomolecules. nih.govnih.gov
Researchers are also exploring different platforms for delivering ⁵²Mn. Liposomal nanomedicines, such as DOXIL®, have been successfully labeled with ⁵²Mn using oxine (8-hydroxyquinoline) as an ionophore. rsc.org PET imaging of [⁵²Mn]Mn-DOXIL showed the expected pharmacokinetics of the liposome (B1194612), and interestingly, the release of free ⁵²Mn from the liposome after it reached its target could potentially be used to monitor drug release in vivo. rsc.org However, while oxine is an effective ionophore for ⁵²Mn, its use for direct cell labeling is limited by high cellular efflux of the isotope. rsc.org
The development of theranostic platforms, which combine diagnostic imaging with therapeutic capabilities, is another exciting frontier. thno.org Manganese-based nanoparticles are being designed for dual-modal PET/MRI guided therapies. researchgate.net For instance, manganese (II) chelate functionalized copper sulfide (B99878) nanoparticles have been developed that exhibit photothermal effects for therapy while also being visible on MRI and potentially PET if labeled with ⁵²Mn. researchgate.net These nanoplatforms, which can include block copolymers, liposomes, and graphene oxide, are designed to deliver agents like ⁵²Mn to tumor sites for enhanced imaging and precise therapeutic action. thno.org
The versatility of ⁵²Mn allows for its incorporation into a wide range of constructs, from simple chelated complexes to sophisticated nanoparticle systems, opening up new possibilities for advanced diagnostics and personalized medicine. anr.frthno.org
Integration of this compound with Emerging Imaging Technologies
A key driver for the renewed interest in ⁵²Mn is its potential for dual-modality PET/MRI. nih.govnih.govsnmjournals.org This is because the stable, paramagnetic Mn²⁺ ion can act as an MRI contrast agent, while the positron-emitting ⁵²Mn allows for sensitive and quantitative PET imaging. nih.govdigitellinc.com The combination of these two modalities in a single agent offers the potential for unprecedented diagnostic capabilities, providing the high sensitivity of PET with the excellent soft-tissue contrast and spatial resolution of MRI. nih.govnih.gov
Research projects like METRICS (Multimodal pET/mRI Imaging with Cyclotron-produced ⁵¹/⁵²Mn and stable paramagnetic Mn iSotopes) are specifically focused on developing the cyclotron production of ⁵²Mn for PET/MRI applications. nih.govnih.gov Phantom and preliminary animal studies have shown promising results. snmjournals.orgdigitellinc.com In these studies, a solution containing both ⁵²Mn and a higher concentration of stable Mn²⁺ is administered. digitellinc.com PET imaging tracks the distribution of the ⁵²Mn tracer, while MRI measures the T1 relaxation changes caused by the paramagnetic Mn²⁺, with a strong correlation observed between the PET signal and MRI enhancement. snmjournals.org
The long half-life of ⁵²Mn is also well-suited for tracking slow biological processes, such as cell trafficking. For example, ⁵²Mn has been used in preclinical studies to track human stem cells that have been genetically engineered to express the divalent metal transporter 1 (DMT1), which facilitates the uptake of manganese. This allows for both PET and manganese-enhanced MRI (MEMRI) to monitor the location and viability of the transplanted cells in the brain.
Furthermore, the development of advanced imaging hardware and software continues to improve the quality of ⁵²Mn PET images. Despite the emission of some high-energy gamma rays, the low average positron energy of ⁵²Mn allows for excellent imaging resolution, comparable to the widely used fluorine-18. As PET/MRI scanners become more widely available and imaging protocols are optimized, the unique properties of ⁵²Mn are expected to be increasingly leveraged for a wide range of preclinical and potentially clinical applications. nih.gov
Long-Term Preclinical Studies and Translation to Advanced Research Models
The 5.6-day half-life of ⁵²Mn is a distinct advantage for conducting long-term preclinical studies, allowing researchers to track biological processes over extended periods, which is not possible with shorter-lived PET isotopes. acs.org This is particularly valuable for studying the pharmacokinetics of large molecules like monoclonal antibodies, which can take several days to reach their peak tumor uptake. springermedizin.de Preclinical studies using ⁵²Mn-labeled antibodies, such as [⁵²Mn]Mn-Oxo-DO3A-trastuzumab, have demonstrated the ability to acquire high-quality PET images up to 14 days post-injection, providing a detailed picture of the antibody's distribution and target engagement over time. springermedizin.de
The translation of ⁵²Mn research into more advanced and complex disease models is an active area of investigation. For example, in oncology, ⁵²Mn-labeled radiopharmaceuticals are being evaluated in xenograft tumor models in mice to assess their tumor-targeting capabilities and biodistribution. nih.gov These studies often compare the uptake of the targeted radiopharmaceutical in tumors to that in other organs, and may use a control of free ⁵²Mn²⁺ to differentiate between targeted and non-targeted uptake. nih.gov
Beyond oncology, the unique properties of ⁵²Mn are being explored in neuroscience. The ability of Mn²⁺ to enter excitable cells through voltage-gated calcium channels makes it a functional marker of neuronal activity. This has led to the use of manganese-enhanced MRI (MEMRI) for applications like neuronal fiber tractography. nih.gov The development of ⁵²Mn-based PET tracers could provide a more sensitive and quantitative alternative to MEMRI for these applications, potentially with lower toxicity. nih.gov
As research progresses, there is a need for comprehensive long-term studies to fully characterize the behavior of ⁵²Mn-based radiopharmaceuticals in various preclinical models. This includes detailed dosimetry calculations to ensure safety, as well as head-to-head comparisons with other long-lived radiometals like Zirconium-89 and Copper-64 to highlight the specific advantages of ⁵²Mn. nih.gov The insights gained from these advanced preclinical studies will be crucial for the eventual translation of promising ⁵²Mn-based imaging agents into clinical research.
Q & A
Q. What are the optimal chelators for stabilizing Mn-52 in radiopharmaceutical applications, and how are they evaluated experimentally?
- Methodological Answer : Chelators like NOTA, DO3A, DOTA, and Oxo-DO3A are evaluated for Mn-52 based on radiolabeling efficiency, stability, and molar activity. Experimental protocols involve:
- Radiolabeling under mild conditions (room temperature to 55°C, pH 4.5–7.5).
- Assessing radiochemical purity (>96%) via HPLC or TLC.
- Stability testing in vitro (e.g., serum or buffer solutions over 5 days) and in vivo biodistribution studies in murine models.
- Structural validation using techniques like single-crystal X-ray diffraction (e.g., Mn-Oxo-DO3A structure ).
Q. How is Mn-52 produced using cyclotrons, and what factors influence yield?
- Methodological Answer : Mn-52 is produced via the nuclear reaction using natural chromium targets. Key parameters include:
- Proton energy : 12.5–16 MeV to optimize cross-sections while minimizing competing reactions (e.g., ).
- Beam current and irradiation time : Typical yields of 185 ± 19 MBq (5.0 ± 0.5 mCi) are achieved at 15 μA for 4 hours .
- Post-irradiation decay : Allowing 2+ hours for (t = 20 min) to decay before purification .
Q. What separation techniques are used to purify Mn-52 from chromium targets?
- Methodological Answer : AG 1-X8 anion-exchange resin in HCl/ethanol mixtures achieves >99.8% Mn-52 retention and >97% elution efficiency. Steps include:
- Dissolving irradiated Cr targets in 11.3 M HCl (heated to 90–100°C for rapid dissolution).
- Sequential column purification (3 iterations) with decreasing resin mass (300 mg → 100 mg) to reduce Cr impurities by ~10-fold.
- Final elution in 0.1 M HCl, yielding 607 ng Cr contamination (validated via ICP-OES) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biodistribution profiles of Mn-52 radiocomplexes?
- Methodological Answer : Discrepancies (e.g., thyroid vs. pancreatic uptake) arise from differences in administration routes (IV vs. inhalation) or chelator stability. To address this:
Q. What experimental designs are critical for assessing the stability of Mn-52 chelates in vivo?
- Methodological Answer : Stability studies require:
- Control groups : Free vs. chelated Mn-52 to differentiate nonspecific binding.
- Challenge assays : Incubate radiocomplexes with competing ions (e.g., Fe, Ca) to test transmetallation.
- Metabolite analysis : Use size-exclusion chromatography to detect free Mn-52 in blood/urine.
- Imaging validation : PET scans at multiple timepoints to quantify retention in target tissues (e.g., pancreas, brain) .
Q. How can nuclear cross-section data for Mn-52 production be optimized to improve yield and purity?
- Methodological Answer :
- Theoretical modeling : Use TALYS or EMPIRE codes to predict excitation functions for reactions.
- Experimental validation : Irradiate Cr targets at incremental proton energies (10–20 MeV) and measure yields via gamma spectroscopy (e.g., 744 keV γ-ray from ).
- Impurity mitigation : Introduce post-irradiation decay steps and iterative column purification to reduce or contaminants .
Q. What methodologies enable multimodal PET/MRI imaging using Mn-52?
- Methodological Answer :
- Dual-labeling strategies : Conjugate Mn-52 chelates (e.g., Mn-DOTA) with MRI-active agents (e.g., Gd) for hybrid imaging.
- Dosimetric calibration : Correlate PET signal intensity with MRI relaxivity (e.g., T1-weighted contrast).
- Validation : Phantom studies to assess spatial resolution and sensitivity, followed by in vivo co-registration in disease models (e.g., neurodegenerative disorders) .
Data Analysis and Contradiction Management
Q. How should researchers analyze trace metal impurities in Mn-52 preparations, and what thresholds are acceptable?
- Methodological Answer :
- Quantitative assays : Use ICP-OES or ICP-MS to measure Cr, Fe, and other metals.
- Acceptance criteria : ≤1 μg/mL Cr for radiopharmaceutical use (per USP guidelines).
- Mitigation : Optimize column wash steps (e.g., 25 mL 3% HCl/ethanol) to reduce impurities .
Q. What statistical approaches are recommended for comparing Mn-52 pharmacokinetic data across studies?
- Methodological Answer :
- Meta-analysis : Normalize data to %ID/g or SUV (Standardized Uptake Value) for cross-study comparisons.
- Error propagation : Account for uncertainties in decay correction, gamma counting, and ROI delineation.
- Multivariate regression : Identify covariates (e.g., chelator type, administration route) influencing biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
